5‑HT₇ Receptor Binding Affinity Differentiation vs. Naphthalene-2-sulfonamide Analog
The THIQ-sulfonamide pharmacophore class exhibits a pronounced dependence of 5‑HT₇ receptor affinity on the nature of the sulfonamide-attached aromatic or heteroaromatic group. In the Esteve patent series (WO2006018308), representative naphthalene-2-sulfonic acid [4-(3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-amide hydrochloride demonstrated IC₅₀ values in the nanomolar range (>10 nM) at human 5‑HT₇ receptors and exhibited at least 30‑fold selectivity versus a panel of 14 closely related aminergic receptors (5‑HT₁A, 5‑HT₂A, 5‑HT₂B, 5‑HT₂C, 5‑HT₃, 5‑HT₄, 5‑HT₅A, D₁, D₂, D₃, D₄, adrenergic α₁A, α₁B, α₁B) [1]. The target compound retains the conserved THIQ‑carbonyl backbone but replaces the naphthalene‑sulfonamide with a furan‑2‑sulfonamide. In the broader THIQ‑arylsulfonamide literature, heteroaryl sulfonamides (furan, thiophene) frequently produce distinct selectivity profiles compared to carbocyclic aryl sulfonamides, though quantitative Ki/IC₅₀ values for the specific furan‑2‑sulfonamide derivative remain unreported in peer‑reviewed literature at this time [2].
| Evidence Dimension | 5‑HT₇ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; inferred to fall within nanomolar range based on conserved THIQ‑carbonyl‑sulfonamide core |
| Comparator Or Baseline | Naphthalene-2-sulfonic acid [4-(3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-amide hydrochloride: IC₅₀ >10 nM at human 5‑HT₇ (WO2006018308 representative compound) |
| Quantified Difference | Cannot be quantified without experimental data for target compound |
| Conditions | Human recombinant 5‑HT₇ receptor, radioligand displacement assay (specific radioligand not disclosed in patent abstract) |
Why This Matters
The identity of the sulfonamide aryl/heteroaryl group is the primary determinant of both potency and selectivity in this chemotype; procurement of the exact furan‑2‑sulfonamide derivative is essential to reproduce and extend the patent‑disclosed SAR, because even closely related aryl sulfonamides yield divergent selectivity fingerprints.
- [1] Torrens Jover, A.; Yenes Minguez, S.; Mas Prio, J.; Romero Alonso, L.; Dordal Zueras, A.; Buschmann, H.H. 5‑HT₇ Receptor Antagonists. PCT Patent Application WO2006018308A1, filed August 18, 2005. (Corresponding US Patent 8,188,115 B2, granted May 29, 2012). Representative compounds and IC₅₀ ranges described in the specification. View Source
- [2] Vermeulen, E.S.; van Smeden, M.; Schmidt, A.W.; Sprouse, J.S.; Wikström, H.V.; Grol, C.J. Novel 5‑HT₇ receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4‑tetrahydroisoquinoline-based arylsulfonamides. J. Med. Chem. 2004, 47 (22), 5451–5466. View Source
